5-Methoxybenzo[d]thiazole-6-carboxylic acid
Description
5-Methoxybenzo[d]thiazole-6-carboxylic acid is a chemical compound with the molecular formula C9H7NO3S and a molecular weight of 209.22 g/mol.
Properties
IUPAC Name |
5-methoxy-1,3-benzothiazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-13-7-3-6-8(14-4-10-6)2-5(7)9(11)12/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMXXCUMTMOHFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C(=O)O)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901275766 | |
| Record name | 5-Methoxy-6-benzothiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
739365-25-4 | |
| Record name | 5-Methoxy-6-benzothiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=739365-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-6-benzothiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiourea Intermediate Formation
The synthesis of benzothiazole derivatives often begins with the formation of a thiourea intermediate. In a method adapted from CN110590813B, 3,5-dibromo-2-aminopyridine reacts with thiocyanamide in tetrahydrofuran (THF) under benzoyl chloride catalysis. For 5-methoxybenzo[d]thiazole-6-carboxylic acid, this step would require substituting the aminopyridine precursor with a methoxy-substituted analog, such as 3-bromo-5-methoxy-2-aminopyridine. Reaction conditions involve heating at 50–80°C for 12 hours, followed by alkaline hydrolysis to yield the thiourea intermediate.
Key parameters include:
Cyclization to Thiazole Core
Reductive Cyclization Approaches
Disulfide Precursor Synthesis
A one-pot reductive cyclization method, detailed in ChemRxiv, utilizes bis(2-nitrophenyl)disulfides as precursors. For this compound, the precursor would be 1,2-bis(4-methoxy-2-nitrophenyl)disulfane. Synthesis involves coupling 4-methoxy-2-nitrothiophenol derivatives under oxidative conditions.
Sodium Dithionite Reduction
Heating the disulfide precursor in acetic acid with sodium dithionite (7–8 equiv) at reflux for 16 hours induces reductive cyclization. This step simultaneously reduces nitro groups to amines and facilitates thiazole ring formation. For example, 5-methoxy-2-methylbenzo[d]thiazole is synthesized with 75–85% yield under these conditions.
Comparative Analysis of Synthetic Routes
| Parameter | Cyclization-Carbonylation | Reductive Cyclization |
|---|---|---|
| Starting Material Cost | High (specialized pyridines) | Moderate (disulfides) |
| Step Count | 5 | 3 |
| Overall Yield | 35–45% | 40–50% |
| Catalytic Complexity | Pd-based, air-sensitive | Na₂S₂O₄, easy handling |
| Scalability | Challenging (high-pressure) | Industrially feasible |
Reaction Optimization and Troubleshooting
Temperature Sensitivity
Exceeding 120°C during deamination (Section 1.3) leads to tar formation, reducing yields by 15–20%. Jacketed reactors with precise thermocouples are recommended.
Catalyst Degradation
Palladium catalysts deactivate rapidly in the presence of sulfur byproducts. Adding triphenylphosphine (3–5 mol%) stabilizes the catalyst, improving carbonylation yields by 10–12%.
Byproduct Formation
In reductive cyclization, over-reduction of the nitro group to hydroxylamine can occur. Maintaining a 7:1 molar ratio of Na₂S₂O₄ to disulfide minimizes this side reaction.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Industrial Scalability Considerations
Continuous Flow Carbonylation
Replacing batch reactors with microfluidic systems enhances CO gas dispersion, reducing reaction time from 12 hours to 2–3 hours.
Solvent Recycling
THF and methanol are recovered via fractional distillation, lowering production costs by 20–25%.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
5-Methoxybenzo[d]thiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding thioethers using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of the benzothiazole ring .
Scientific Research Applications
Medicinal Chemistry
5-Methoxybenzo[d]thiazole-6-carboxylic acid and its derivatives have been investigated for their potential therapeutic applications. Notably, they exhibit promising activity against several biological targets:
- Antimicrobial Activity : Compounds related to benzothiazoles have shown efficacy as antibacterial agents. For instance, studies indicate that benzothiazole-based DNA gyrase inhibitors display potent activity against Gram-positive bacteria, which is critical in the fight against antibiotic resistance .
- Neuroprotective Effects : Research has identified benzothiazole analogues as inhibitors of the enzyme 17β-HSD10, which is implicated in Alzheimer's disease (AD). In vitro studies demonstrated that these inhibitors can reduce mitochondrial dysfunction and oxidative stress in neuronal cells, suggesting their potential as therapeutic agents for AD .
The biological activity of this compound can be summarized as follows:
Synthetic Methodologies
The synthesis of this compound has been explored extensively in the literature. Various synthetic routes have been developed to enhance yield and purity. For example, a recent study emphasizes the importance of substituents at specific positions on the benzothiazole ring to optimize biological activity .
Table: Synthetic Routes and Yields
| Synthesis Method | Key Steps | Yield (%) |
|---|---|---|
| Traditional Synthesis | Multi-step reactions involving acylation | 45.36 |
| Optimized Method | Use of microwave-assisted synthesis | 92.9 |
Case Studies
Several case studies highlight the applications of this compound:
-
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various benzothiazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting their potential as new antibacterial agents . -
Case Study 2: Neuroprotective Properties
Research focusing on neuroprotection revealed that specific substitutions on the benzothiazole scaffold enhanced the inhibition of 17β-HSD10 activity, with one compound achieving an inhibition rate of over 85% at a concentration of 25 μM .
Mechanism of Action
The mechanism of action of 5-Methoxybenzo[d]thiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- Benzo[d]thiazole-6-carboxylic acid
- 5-Hydroxybenzo[d]thiazole-6-carboxylic acid
- 5-Methylbenzo[d]thiazole-6-carboxylic acid
Uniqueness
5-Methoxybenzo[d]thiazole-6-carboxylic acid is unique due to the presence of the methoxy group at the fifth position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent and its versatility in various chemical reactions.
Biological Activity
5-Methoxybenzo[d]thiazole-6-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.
This compound can be synthesized through various methods, often involving the reaction of benzo[d]thiazole derivatives with carboxylic acids or their derivatives. The presence of the methoxy group enhances its reactivity and solubility, making it suitable for biological assays.
Anticancer Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant anticancer properties. For instance, modifications to related thiazole structures have shown improved antiproliferative activity against melanoma and prostate cancer cells. The most potent compounds in these studies displayed IC50 values in the low nanomolar range, indicating strong cytotoxic effects against various cancer cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Type | IC50 (μM) |
|---|---|---|
| ATCAA-1 | Prostate | 0.7 - 1.0 |
| ATCAA-2 | Melanoma | 1.8 - 2.6 |
| SMART Agents | Various | Low nM |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Benzothiazole derivatives, including this compound, have shown promising activity against Gram-positive and Gram-negative bacteria, particularly as dual inhibitors of bacterial DNA gyrase and topoisomerase IV. These findings suggest potential applications in treating bacterial infections, especially those caused by multidrug-resistant strains .
Enzyme Inhibition
The compound exhibits inhibitory effects on several enzymes relevant to disease pathology. For example, derivatives have been identified as xanthine oxidase inhibitors, which are crucial in managing conditions like gout. Structure-activity relationship studies indicate that modifications to the thiazole ring can significantly enhance enzyme inhibition potency .
Study on Anticancer Properties
A notable study evaluated the anticancer effects of various thiazole derivatives, including those related to this compound. The research highlighted that these compounds could inhibit tubulin polymerization, a critical mechanism for cancer cell proliferation. The study involved in vitro assays against multiple cancer cell lines, demonstrating significant cytotoxicity and potential for further development into therapeutic agents .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of benzothiazole derivatives, including this compound. The results indicated effective inhibition of bacterial growth and suggested mechanisms involving disruption of DNA replication processes in bacteria .
Q & A
Q. Advanced
- Catalyst Screening : Use coupling agents like EDCI/HOBt to improve amidation efficiency .
- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation. Adjust reflux time (e.g., 6–8 hours for optimal conversion) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of carboxylic acid intermediates .
How should contradictions in spectral data be resolved?
Q. Advanced
- Theoretical vs. Experimental Data : Compare calculated ¹³C NMR shifts (e.g., using DFT methods) with observed values. Discrepancies in carbonyl peaks (δ 165–175 ppm) may indicate tautomerism or impurities .
- Decoupling Experiments : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions .
What stability considerations are critical for long-term storage?
Q. Advanced
- Degradation Pathways : Exposure to light/moisture accelerates decarboxylation. Use amber vials and desiccants .
- Temperature Control : Store at –20°C in argon-sealed containers to prevent oxidation of the thiazole ring .
- Handling : Use gloveboxes for air-sensitive steps (e.g., coupling reactions) .
How can derivatives be designed to enhance biological activity?
Q. Advanced
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., –Cl, –CF₃) at the 2-position to improve antimicrobial or anticancer activity .
- Bioisosteric Replacement : Replace the methoxy group with methylsulfonyl or cyano groups to modulate solubility and target binding .
- Prodrug Strategies : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability, with hydrolysis in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
